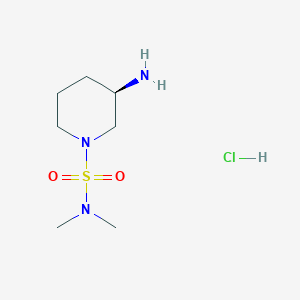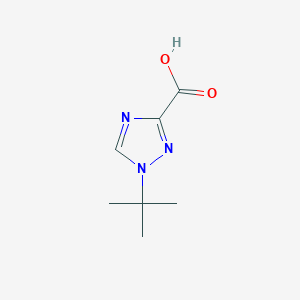![molecular formula C10H6BrF2NO2 B1413350 2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid CAS No. 1805131-12-7](/img/structure/B1413350.png)
2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid
Overview
Description
2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid, also known as BCDMFPA, is a compound that has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the mechanisms of action of various compounds and for examining the biochemical and physiological effects of certain chemicals.
Scientific Research Applications
2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid has been found to be useful in a variety of scientific research applications. It has been used to study the mechanism of action of various compounds, such as those used in cancer treatments. It has also been used to study the biochemical and physiological effects of certain chemicals, such as those found in food additives. In addition, this compound has been used to study the effects of certain hormones on certain cells.
Mechanism of Action
2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid has been found to act as an inhibitor of certain enzymes, such as those involved in the metabolism of certain compounds. It has also been found to inhibit the activity of certain proteins, such as those involved in cell division and cell signaling. In addition, this compound has been found to interact with certain receptor proteins and to modulate the activity of certain enzymes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to affect the metabolism of certain compounds, such as those found in food additives, and to affect the activity of certain proteins and enzymes. In addition, this compound has been found to affect the activity of certain hormones and to modulate the activity of certain cells.
Advantages and Limitations for Lab Experiments
2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high level of solubility in a variety of solvents. In addition, this compound has a low toxicity and is relatively non-reactive. However, this compound has certain limitations for use in laboratory experiments. It is not very stable in the presence of light or heat, and it can be difficult to remove from a reaction mixture.
Future Directions
2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid has a number of potential future applications in scientific research. It could be used to study the effects of certain hormones on certain cells, and it could be used to study the biochemical and physiological effects of certain compounds. In addition, this compound could be used to study the mechanisms of action of various compounds, such as those used in cancer treatments. Finally, this compound could be used to study the effects of certain drugs on certain cells, and it could be used to study the effects of certain chemicals on the environment.
properties
IUPAC Name |
2-[2-bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-8-2-5(10(12)13)1-6(4-14)7(8)3-9(15)16/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFCZXHWIJGGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)CC(=O)O)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















